N-(2-ETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
The compound N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a spirocyclic triazaspiro derivative characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural features include:
- Substituents:
- 2-Ethoxyphenyl group: Attached to the carboxamide nitrogen, contributing to lipophilicity.
- 4-Methoxyphenyl group: Positioned at the 2nd carbon, enhancing electronic effects.
- Propylsulfanyl moiety: At the 3rd carbon, offering sulfur-based reactivity and hydrophobic interactions.
- Carboxamide functionality: A polar group that may influence solubility and hydrogen bonding.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-4-18-34-24-23(19-10-12-20(32-3)13-11-19)28-26(29-24)14-16-30(17-15-26)25(31)27-21-8-6-7-9-22(21)33-5-2/h6-13H,4-5,14-18H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLBHCFLSSQXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3OCC)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the triazaspirone core through cyclization reactions.
- Introduction of the ethoxyphenyl and methoxyphenyl groups via substitution reactions.
- Incorporation of the propylsulfanyl group through thiolation reactions.
- Final coupling to form the carboxamide moiety.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carboxamide group may yield primary amines.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural Analog: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
Source : Organic & Biomolecular Chemistry (2017) .
- Core structure: Cyclopropane-carboxamide with a 4-methoxyphenoxy substituent.
- Key differences :
| Feature | Target Compound | Cyclopropane Analog |
|---|---|---|
| Core system | Triazaspiro[4.5]deca-diene | Cyclopropane |
| Nitrogen content | Three N atoms in spiro ring | One N (carboxamide) |
| Key substituents | Propylsulfanyl, ethoxyphenyl | 4-Methoxyphenoxy, phenyl |
| Synthesis yield | N/A | 78% (diastereomers dr 23:1) |
- The absence of a spiro system in the analog reduces conformational rigidity, which may limit target binding specificity compared to the triazaspiro core.
Diazaspiro[4.5]decane-2,4-dione Derivatives
Source : Pharmacological Reports (2021) .
- Examples :
- Compound 13 : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione.
- Compound 14 : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
- Key differences :
| Feature | Target Compound | Diazaspiro Derivatives |
|---|---|---|
| Core system | Triazaspiro[4.5]deca-diene | Diazaspiro[4.5]decane-dione |
| Functional groups | Carboxamide, sulfanyl | Dione, piperazine |
| Bioactivity | Unknown | Pharmacological data reported |
- Implications: The diazaspiro derivatives incorporate piperazine and chlorophenyl groups, which are known to enhance receptor affinity (e.g., serotonin or dopamine receptors) . The target compound’s triaza core and sulfanyl group may offer unique binding modes compared to the dione-based analogs.
Triazaspiro[4.5]deca-diene Sulfanyl Acetamide
Source : Analytical Report (2024) .
- Example : N-(4-Ethoxyphenyl)-2-({8-ethyl-3-[4-(2-methyl-2-propanyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide.
- Key differences :
| Feature | Target Compound | 2024 Triazaspiro Analog |
|---|---|---|
| Substituents | 2-Ethoxyphenyl, 4-methoxyphenyl | 4-Ethoxyphenyl, tert-butyl |
| Sulfanyl group | Propylsulfanyl | Ethylsulfanyl |
| Core modifications | Carboxamide at position 8 | Ethyl group at position 8 |
- Ethyl vs. propyl sulfanyl chains could alter membrane permeability and enzymatic interactions.
Methodological Insights for Comparative Analysis
Molecular Networking via MS/MS
NMR-Based Stereochemical Comparisons
Source : Vibrio fischeri Chemistry Study .
- Key observation : Compounds with similar NMR shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) and coupling constants (J = 8–10 Hz) often share stereochemical configurations.
- Application : The target compound’s stereochemistry could be inferred by comparing its NMR data to structurally related spiro systems .
Biological Activity
N-(2-Ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazaspiro framework, which contributes to its biological activity. The molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 348.43 g/mol |
| CAS Number | Not available |
Preliminary studies suggest that the compound may exert its biological effects through multiple mechanisms, including enzyme inhibition and receptor modulation. Its structural components likely contribute to interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs can exhibit anticancer properties. For instance, triazaspiro compounds have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific studies on related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential for this compound to possess similar effects.
Antimicrobial Properties
The presence of the propylsulfanyl group may enhance the compound's antimicrobial activity. Sulfur-containing compounds are known for their ability to disrupt microbial cell walls and inhibit bacterial growth. Investigations into related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the compound's pharmacological potential. Initial findings suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
